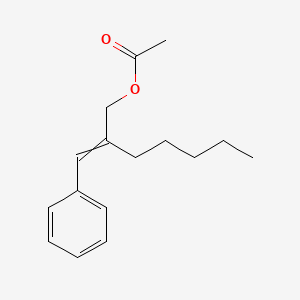

(2E)-2-pentyl-3-phenyl-2-propenyl acetate

Descripción

Nomenclature and Classification

The compound (2E)-2-pentyl-3-phenyl-2-propenyl acetate is systematically classified as an acetate ester with the Chemical Abstracts Service registry number 7493-78-9. This molecule belongs to the broader family of cinnamyl acetate derivatives, specifically representing an alpha-substituted variant where the alpha position carries a pentyl substituent. The International Union of Pure and Applied Chemistry name for this compound is 2-(phenylmethylene)heptyl acetate, reflecting its structural composition as a heptyl chain with a phenylmethylene substituent at the second carbon position, acetylated at the terminal hydroxyl group.

The compound exhibits multiple nomenclature variants that reflect different naming conventions and historical usage patterns. Alternative names include alpha-amyl cinnamyl acetate, emphasizing the amyl (pentyl) substitution on the cinnamyl backbone. Additional systematic names encompass alpha-pentyl cinnamyl acetate and 2-benzylideneheptyl acetate, each highlighting specific structural features of the molecule. The compound is also referenced as 1-heptanol, 2-(phenylmethylene)-, acetate in chemical databases, which describes the precursor alcohol structure before acetylation.

Classification studies indicate that this compound falls within the ester functional group category, specifically as an acetate ester formed through the condensation of acetic acid with the corresponding tertiary alcohol. The molecule contains both aromatic and aliphatic structural elements, categorizing it as an aromatic-aliphatic hybrid compound. From a stereochemical perspective, the compound is classified as an E-isomer, indicating the trans configuration of substituents across the carbon-carbon double bond.

Structural Features and Stereochemistry

The molecular architecture of this compound presents a complex arrangement of functional groups that contribute to its unique chemical properties. The backbone structure consists of a seven-carbon aliphatic chain with a phenylmethylene substituent at the second carbon position, terminated by an acetate ester group. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, influencing its physical and chemical behavior.

The aromatic component of the molecule features a benzene ring directly attached to the alkene carbon through a methylene bridge, forming a phenylmethylene group. This aromatic system contributes significantly to the molecular stability through resonance effects and provides a rigid structural element within the otherwise flexible aliphatic framework. The phenyl ring adopts a planar configuration that can engage in pi-pi stacking interactions and other aromatic-based intermolecular forces.

The aliphatic portion consists of a pentyl chain extending from the second carbon of the propenyl backbone, creating a branched structure with considerable conformational flexibility. This branching pattern significantly influences the molecule's three-dimensional shape and affects its interaction with other molecules. The acetate ester group at the terminal position provides both steric bulk and electronic properties that influence the compound's reactivity patterns.

Stereochemical analysis reveals that the compound possesses a defined geometric isomerism around the carbon-carbon double bond, specifically adopting the E-configuration. This stereochemical arrangement places the phenyl group and the acetoxyheptyl chain on opposite sides of the double bond, minimizing steric hindrance and maximizing molecular stability. The E-configuration is thermodynamically favored due to reduced steric interactions between the bulky substituents.

The overall molecular geometry creates a compound with an extended conformation that allows for optimal spatial arrangement of functional groups. The combination of aromatic, alkene, and ester functionalities within a single molecule provides multiple sites for potential chemical interactions and reactions, making this compound structurally versatile for various applications.

E/Z Isomerism and Configuration Stability

The carbon-carbon double bond in this compound serves as the primary stereochemical determinant, establishing the geometric isomerism that defines the compound's spatial arrangement. The E-configuration, as indicated by the systematic nomenclature, represents the thermodynamically stable form where the highest priority substituents on each carbon of the double bond are positioned on opposite sides. This configuration minimizes steric repulsion between the bulky phenyl group and the acetoxyheptyl chain, resulting in a lower energy conformation.

The stability of the E-configuration in this compound is enhanced by several structural factors that favor this geometric arrangement. The presence of the phenyl group introduces significant steric bulk that would create unfavorable interactions in the Z-configuration, where it would be positioned on the same side as the acetoxyheptyl substituent. Additionally, the extended conjugation between the aromatic ring and the alkene system stabilizes the E-form through electronic effects.

Electronic considerations play a crucial role in determining configuration stability, as the E-isomer allows for optimal orbital overlap between the aromatic pi-system and the alkene double bond. This extended conjugation lowers the overall molecular energy and contributes to the thermodynamic preference for the E-configuration. The acetate ester group also influences stability through its electron-withdrawing properties, which affect the electron density distribution across the conjugated system.

Conformational analysis indicates that the E-configuration provides the most favorable spatial arrangement for intramolecular interactions while minimizing unfavorable steric contacts. The geometry allows for optimal van der Waals interactions between non-bonded atoms while preventing significant steric strain that would destabilize the molecule. This configuration also facilitates potential intermolecular interactions that may be important for the compound's physical properties and biological activity.

The barrier to E/Z isomerization around the double bond is expected to be relatively high due to the substantial steric differences between the two possible configurations. The Z-isomer would experience significant steric hindrance between the phenyl group and the bulky acetoxyheptyl chain, making it thermodynamically unfavorable and kinetically less accessible through thermal isomerization processes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₆H₂₂O₂, representing a composition of sixteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms. This formula indicates a relatively high degree of unsaturation, with the molecule containing both a benzene ring and a carbon-carbon double bond as the primary unsaturated structural elements. The molecular weight is precisely calculated as 246.34 grams per mole, placing this compound in the medium molecular weight range for organic molecules.

Analysis of the molecular composition reveals a carbon-to-hydrogen ratio that reflects the compound's mixed aromatic-aliphatic nature. The sixteen carbon atoms are distributed among the phenyl ring (6 carbons), the acetate group (2 carbons), and the aliphatic chain system (8 carbons), creating a balanced structural framework. The twenty-two hydrogen atoms are arranged to satisfy the valency requirements of each carbon center while maintaining the specified degree of unsaturation.

The two oxygen atoms in the molecular formula are both incorporated within the acetate ester functional group, with one oxygen forming the carbonyl bond and the other participating in the ester linkage. This arrangement contributes to the compound's polarity characteristics and influences its solubility properties and chemical reactivity patterns. The oxygen atoms also serve as potential sites for hydrogen bonding interactions with other molecules.

Degree of unsaturation calculations confirm the presence of five degrees of unsaturation within the molecule, accounting for the benzene ring (four degrees) and the carbon-carbon double bond (one degree). This level of unsaturation is consistent with the aromatic and alkene functionalities present in the structure and indicates the absence of additional rings or multiple bonds beyond those explicitly identified in the structural formula.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₂O₂ | |

| Molecular Weight | 246.34 g/mol | |

| Carbon Atoms | 16 | |

| Hydrogen Atoms | 22 | |

| Oxygen Atoms | 2 | |

| Degrees of Unsaturation | 5 |

Chemical Bonding and Electron Distribution

The bonding patterns in this compound encompass multiple types of chemical bonds that contribute to the molecule's stability and reactivity characteristics. The aromatic benzene ring contains six carbon-carbon bonds with delocalized pi-electron density distributed equally among all ring positions, creating a stable aromatic system with enhanced thermodynamic stability. This aromatic bonding pattern provides rigidity to the molecular structure and influences the electronic properties of adjacent functional groups.

The carbon-carbon double bond represents a key structural feature with sp² hybridization at both carbon centers, resulting in trigonal planar geometry around each double-bonded carbon. The pi-bond component of this double bond creates a region of high electron density that can participate in various chemical reactions and influences the molecule's reactivity profile. The E-configuration of this double bond affects the spatial distribution of electron density and influences the molecule's overall polarity.

The acetate ester group contains a carbonyl carbon with sp² hybridization that forms a polar carbon-oxygen double bond characterized by significant electronegativity differences. This carbonyl group exhibits partial positive charge on the carbon atom and partial negative charge on the oxygen atom, creating a dipole moment that influences intermolecular interactions. The ester oxygen atom, with its lone pairs of electrons, can participate in hydrogen bonding as an acceptor.

The aliphatic carbon atoms throughout the pentyl chain and the remaining portions of the molecule exhibit sp³ hybridization with tetrahedral geometry. These carbon-carbon and carbon-hydrogen bonds are primarily covalent with minimal polarity, contributing to the hydrophobic character of the aliphatic regions. The electron distribution in these regions is relatively uniform, with slight polarization toward more electronegative atoms.

The overall electron distribution pattern creates distinct regions of varying electron density throughout the molecule. The aromatic ring and carbonyl group represent electron-rich areas, while the aliphatic carbon atoms carry relatively neutral charge density. This heterogeneous electron distribution pattern influences the compound's chemical reactivity, with different regions exhibiting varying susceptibility to electrophilic or nucleophilic attack. The conjugation between the aromatic system and the adjacent double bond creates an extended pi-electron system that affects the molecule's electronic properties and stability characteristics.

Propiedades

Número CAS |

7493-78-9 |

|---|---|

Fórmula molecular |

C16H22O2 |

Peso molecular |

246.34 g/mol |

Nombre IUPAC |

[(2E)-2-benzylideneheptyl] acetate |

InChI |

InChI=1S/C16H22O2/c1-3-4-6-11-16(13-18-14(2)17)12-15-9-7-5-8-10-15/h5,7-10,12H,3-4,6,11,13H2,1-2H3/b16-12+ |

Clave InChI |

CMJSVJIGLBDCME-FOWTUZBSSA-N |

SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

SMILES isomérico |

CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)C |

SMILES canónico |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

Densidad |

0.953-0.961 |

Otros números CAS |

7493-78-9 |

Descripción física |

Colourless oily liquid, mild, oily, fruity, somewhat green odou |

Solubilidad |

soluble in oils miscible (in ethanol) |

Origen del producto |

United States |

Métodos De Preparación

Esterification of Allylic Alcohols

The classical approach to prepare (2E)-2-pentyl-3-phenyl-2-propenyl acetate is through the esterification of the corresponding allylic alcohol with acetic anhydride or acetyl chloride under mild acidic or basic catalysis.

- The allylic alcohol (2-pentyl-3-phenyl-2-propen-1-ol) is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the acetate ester.

- Reaction conditions typically involve stirring at room temperature or mild heating (25–50 °C) for several hours.

- The product is purified by extraction and distillation or chromatography.

This method is straightforward and yields high purity esters with retention of the (2E) stereochemistry due to mild reaction conditions.

Chlorination-Dechlorination Route from Methyl Dihydrojasmonate

A more complex and industrially relevant method involves the transformation of methyl dihydrojasmonate into the target acetate via chlorination and dechlorination steps, as detailed in patent CN101302157B:

Step A: Chlorination

- Methyl dihydrojasmonate is dissolved in an organic solvent such as methylene dichloride, chloroform, or tetracol phenixin.

- Chlorinating agents like chlorine gas, N-chlorosuccinimide, or chlorination sulfone are added under ice-water bath conditions.

- The molar ratio of methyl dihydrojasmonate to chlorinating agent is maintained between 1:1 and 1:1.5.

- The reaction proceeds for 3–8 hours, gradually warming to reflux temperature, yielding chloro methyl dihydrojasmonate intermediates.

Step B: Dechlorination

- The chloro intermediate is reacted with organic amines such as diethylamine, triethylamine, or accelerine.

- The molar ratio of chloro intermediate to amine is 0.5:1 to 1.5:1.

- The reaction is conducted at reflux temperature for 2–18 hours.

- This step results in the formation of this compound with high yield (up to 82.5%) and purity (above 90% by GC).

-

- The reaction mixture is washed sequentially with water, dilute acid (5% HCl), sodium bicarbonate solution, and saturated brine.

- The organic layer is dried over anhydrous sodium sulfate.

- Solvent recovery and product distillation yield the final acetate.

This method is advantageous for industrial scale due to cost-effectiveness, operational simplicity, and high yield.

Alternative Synthetic Routes

Friedel-Crafts Alkylation and Michael Reactions : Some literature reports the synthesis of related cyclopentenyl acetates via Friedel-Crafts alkylation of succinic acid derivatives followed by Michael addition and etherification steps, but these are more relevant to cyclopentenyl analogs rather than the linear propenyl acetate.

Direct Acetylation of Cinnamyl Alcohol Derivatives : The preparation of cinnamyl acetate (a close analog) is well-documented via direct acetylation of cinnamyl alcohol with acetic anhydride or acetyl chloride, which can be adapted for the pentyl-substituted analog.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification of allylic alcohol | Acetic anhydride, pyridine/triethylamine, RT | 80–95 | >95 | Simple, mild conditions | Requires pure allylic alcohol |

| Chlorination-Dechlorination (Patent CN101302157B) | Methyl dihydrojasmonate, Cl2/NCS, amines, reflux | 82.5 | 91.6 | High yield, industrial scalability | Multi-step, requires chlorination |

| Friedel-Crafts + Michael + Etherification | Succinic acid derivatives, AlCl3, methyl alcohol | 60–75 | 85–90 | Useful for cyclopentenyl analogs | More complex, lower yield |

Research Findings and Analytical Data

- The chlorination-dechlorination method yields the product with confirmed structure by IR, ^1H NMR, and mass spectrometry, showing characteristic acetate ester peaks and retention of the (2E) configuration.

- Gas chromatography purity assays confirm product purity above 90%.

- The reaction conditions are mild enough to avoid isomerization of the double bond.

- The method allows solvent recovery and reuse, enhancing sustainability.

- Alternative methods such as direct acetylation are well-established but depend on availability of the corresponding alcohol.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-pentyl-3-phenyl-2-propenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2E)-2-pentyl-3-phenyl-2-propenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Mecanismo De Acción

The mechanism of action of (2E)-2-pentyl-3-phenyl-2-propenyl acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2E)-2-pentyl-3-phenyl-2-propenyl acetate with key analogs, emphasizing substituents, functional groups, and applications:

Key Research Findings

Fluorine substitution in analogs like 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate increases electronegativity, altering reactivity and bioavailability .

Synthetic Utility: β-Keto esters (e.g., ethyl 2-phenylacetoacetate) are versatile in forming pyrroles and indoles via Paal-Knorr reactions, whereas α,β-unsaturated esters are more suited for Michael additions or Diels-Alder reactions .

Biological Relevance: Thiazolidinone derivatives (e.g., the compound in ) show antimicrobial and anticancer activity, suggesting that modifications to this compound’s core could yield bioactive derivatives.

Actividad Biológica

(2E)-2-pentyl-3-phenyl-2-propenyl acetate is a compound of interest in various fields, including organic chemistry, biology, and medicine. Its potential biological activities, particularly its antimicrobial and antioxidant properties, have garnered attention in scientific research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound is an ester characterized by a pentyl group and a phenyl group attached to a propenyl backbone. The compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with various biological targets. The aromatic structure facilitates π-π interactions and hydrogen bonding, influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be 50 µg/mL, indicating moderate antioxidant activity. This property is crucial for potential applications in food preservation and health supplements.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The study involved:

- Objective : To assess the efficacy of the compound against resistant strains.

- Methodology : Disk diffusion method was employed.

Results showed that the compound inhibited growth in all tested strains, with a notable zone of inhibition ranging from 10 mm to 20 mm depending on the strain.

Case Study 2: Antioxidant Properties in Cell Cultures

A study investigated the protective effects of this compound on human cell lines exposed to oxidative stress. The findings indicated:

- Cell Line : Human fibroblasts

- Treatment : Cells treated with varying concentrations of the compound (10 µg/mL to 100 µg/mL).

Applications in Medicine and Industry

The potential therapeutic applications of this compound are being explored in drug delivery systems due to its favorable biocompatibility and bioactivity. Additionally, its pleasant aroma makes it suitable for use in perfumes and flavoring agents in the food industry.

Safety Profile

While this compound shows promise in various applications, safety evaluations indicate it may cause serious eye irritation and have potential long-term harmful effects on aquatic life. Proper handling and usage guidelines must be established to mitigate these risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.